4-Chloro-2-methyl-5-nitroquinoline
CAS No.: 145363-63-9
Cat. No.: VC21100692
Molecular Formula: C10H7ClN2O2
Molecular Weight: 222.63 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 145363-63-9 |
---|---|
Molecular Formula | C10H7ClN2O2 |
Molecular Weight | 222.63 g/mol |
IUPAC Name | 4-chloro-2-methyl-5-nitroquinoline |
Standard InChI | InChI=1S/C10H7ClN2O2/c1-6-5-7(11)10-8(12-6)3-2-4-9(10)13(14)15/h2-5H,1H3 |
Standard InChI Key | IGXACOMJGSJFJU-UHFFFAOYSA-N |
SMILES | CC1=CC(=C2C(=N1)C=CC=C2[N+](=O)[O-])Cl |
Canonical SMILES | CC1=CC(=C2C(=N1)C=CC=C2[N+](=O)[O-])Cl |
Chemical Identity and Basic Properties
4-Chloro-2-methyl-5-nitroquinoline is a substituted quinoline derivative with multiple functional groups attached to its core structure. The basic identification parameters of this compound are summarized in Table 1.
Table 1: Identity and Basic Properties of 4-Chloro-2-methyl-5-nitroquinoline
Property | Value |
---|---|
CAS Registry Number | 145363-63-9 / 26863-50-3 |
Molecular Formula | C₁₀H₇ClN₂O₂ |
Molecular Weight | 222.63 g/mol |
IUPAC Name | 4-chloro-2-methyl-5-nitroquinoline |
Standard InChI | InChI=1S/C10H7ClN2O2/c1-6-5-7(11)10-8(12-6)3-2-4-9(10)13(14)15/h2-5H,1H3 |
Standard InChIKey | IGXACOMJGSJFJU-UHFFFAOYSA-N |
SMILES | CC1=CC(=C2C(=N1)C=CC=C2N+[O-])Cl |
The compound possesses a quinoline backbone (a bicyclic structure consisting of a benzene ring fused to a pyridine ring) with three key substituents: a chlorine atom at position 4, a methyl group at position 2, and a nitro group at position 5. The presence of these functional groups imparts specific chemical and physical properties to the molecule that distinguish it from other quinoline derivatives.
Structural Characteristics
The structure of 4-Chloro-2-methyl-5-nitroquinoline consists of a quinoline core with several functional groups. The quinoline backbone provides aromaticity and nitrogen-containing heterocyclic properties, while the substituents contribute to its reactivity profile and physical properties.
Structural Features
The compound's structural features can be broken down as follows:
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Quinoline core: A fused bicyclic aromatic system containing a benzene ring and a pyridine ring
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Chlorine at position 4: Provides a site for potential nucleophilic aromatic substitution
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Methyl group at position 2: Contributes electron density and potential sites for further functionalization
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Nitro group at position 5: Electron-withdrawing group that influences the reactivity of the aromatic system
These structural elements collectively determine the compound's reactivity patterns, particularly its susceptibility to nucleophilic aromatic substitution reactions, which are common in chlorinated nitroquinolines.
Physical Properties
Though specific experimental data for 4-Chloro-2-methyl-5-nitroquinoline is limited in the available sources, its physical properties can be estimated based on its structure and similar compounds.
Table 2: Estimated Physical Properties of 4-Chloro-2-methyl-5-nitroquinoline
The presence of the nitro group typically imparts a yellowish color to aromatic compounds, which is characteristic of many nitroquinolines. The compound is likely to exhibit crystalline properties, similar to other reported nitroquinoline derivatives .
Synthesis Methods
Several synthetic routes can be employed to produce 4-Chloro-2-methyl-5-nitroquinoline, with the most common approaches involving either:
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Direct nitration of 4-chloro-2-methylquinoline
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Chlorination of a suitable nitroquinoline precursor
Chemical Reactivity
The reactivity of 4-Chloro-2-methyl-5-nitroquinoline is primarily determined by its functional groups and their positions on the quinoline ring system.
Applications and Significance
4-Chloro-2-methyl-5-nitroquinoline serves as an important intermediate in organic synthesis and has potential applications in several areas:
Synthetic Intermediate
The compound can serve as a versatile building block for the synthesis of more complex quinoline derivatives through:
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Nucleophilic substitution of the chlorine atom
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Reduction of the nitro group to produce amino derivatives
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Functionalization of the methyl group through oxidation or radical reactions
Comparative Analysis with Related Compounds
To better understand the properties and potential applications of 4-Chloro-2-methyl-5-nitroquinoline, it is useful to compare it with structurally related compounds.
Table 3: Comparison of 4-Chloro-2-methyl-5-nitroquinoline with Related Compounds
This comparative analysis highlights the structural diversity within this class of compounds and the potential for different substitution patterns to yield materials with varying properties and applications.
Analytical Characterization
Several analytical techniques can be employed for the characterization and quality control of 4-Chloro-2-methyl-5-nitroquinoline.
NMR Spectroscopy
Proton NMR (¹H NMR) is particularly useful for confirming the structure of 4-Chloro-2-methyl-5-nitroquinoline. For related compounds, characteristic signals include:
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Aromatic protons: typically observed in the range of δ 7.0-8.5 ppm
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Methyl protons: usually appear as a singlet around δ 2.5-2.7 ppm
Mass Spectrometry
Mass spectrometry can provide confirmation of the molecular weight and fragmentation pattern. For 4-Chloro-2-methyl-5-nitroquinoline, the expected molecular ion peak would be around m/z 222, with characteristic isotope patterns due to the presence of chlorine.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used for purity determination and quantitative analysis. For similar compounds, GC-MS has been employed with retention times in the range of 20-30 minutes depending on the specific method conditions .
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